Anti-MRSA agent 2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

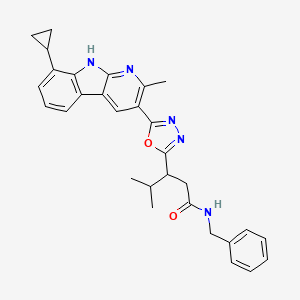

Anti-MRSA agent 2 is a novel compound designed to combat methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern due to its resistance to many antibiotics. This compound has shown promising results in inhibiting the growth of MRSA, making it a potential candidate for treating infections caused by this resistant bacterium .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 2 involves a multi-step process The initial step typically includes the formation of a core structure through a series of condensation reactionsCommon reagents used in these reactions include guanidine hydrochloride and various organic solvents like ethanol .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to streamline production and reduce costs .

Chemical Reactions Analysis

Types of Reactions: Anti-MRSA agent 2 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an ethanol solution.

Substitution: Halogenating agents like thionyl chloride in an inert atmosphere.

Major Products Formed: The major products formed from these reactions include various derivatives of the core structure, each with unique antimicrobial properties. These derivatives are further tested for their efficacy against MRSA .

Scientific Research Applications

Anti-MRSA agent 2 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the mechanisms of antimicrobial action and resistance.

Biology: Employed in research to understand the interaction between antimicrobial agents and bacterial cell walls.

Medicine: Investigated for its potential use in treating MRSA infections in clinical settings.

Industry: Utilized in the development of new antimicrobial coatings for medical devices and surfaces.

Mechanism of Action

Anti-MRSA agent 2 is compared with other similar compounds to highlight its uniqueness:

Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis.

Daptomycin: A lipopeptide antibiotic that disrupts cell membrane function.

Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis.

Uniqueness: this compound stands out due to its dual mechanism of action, targeting both cell wall synthesis and membrane integrity. This dual action makes it more effective against resistant strains of MRSA compared to other antibiotics that typically target a single pathway .

Comparison with Similar Compounds

- Linezolid

- Daptomycin

- Vancomycin

- Ceftaroline

- Telavancin

Properties

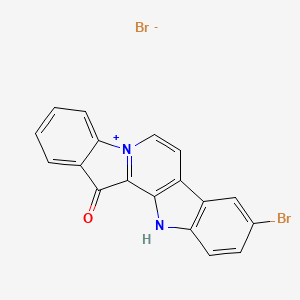

Molecular Formula |

C18H10Br2N2O |

|---|---|

Molecular Weight |

430.1 g/mol |

IUPAC Name |

7-bromo-3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4(9),5,7,11,14,16,18-nonaen-20-one;bromide |

InChI |

InChI=1S/C18H9BrN2O.BrH/c19-10-5-6-14-13(9-10)11-7-8-21-15-4-2-1-3-12(15)18(22)17(21)16(11)20-14;/h1-9H;1H |

InChI Key |

ZXAOANRXTSMAFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=[N+]2C=CC4=C3NC5=C4C=C(C=C5)Br.[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

pyrimidine-2,4-dione](/img/structure/B12398814.png)

![4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium](/img/structure/B12398848.png)

![(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12398858.png)

![(6E)-2-methoxy-6-[[[5-sulfanylidene-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12398860.png)

![[(2~{R})-2-[5-(2-hexylphenyl)pentanoylamino]-3-oxidanyl-propyl] dihydrogen phosphate](/img/structure/B12398866.png)

![trilithium;[[[(2R,3S,5R)-5-[5-[3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-ynyl]-6-amino-2-oxo-1,6-dihydropyrimidin-3-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12398874.png)

![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12398877.png)